Cas no 2327-67-5 (Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-)

Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- structure
2327-67-5 structure
Nome del prodotto:Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
Numero CAS:2327-67-5
MF:C25H22NP
MW:367.422646999359
CID:262997
PubChem ID:75354

Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
    • (4-methylphenyl)imino-triphenyl-λ<sup>5</sup>-phosphane
    • (4-methylphenyl)imino-triphenyl-
    • [(4-methylphenyl)imino](triphenyl)phosphorane
    • AC1L2OKX
    • AC1Q4TPK
    • AR-1H8195
    • EINECS 219-042-8
    • N-(4-methylphenyl)triphenyliminophosphorane
    • N-(p-tolyl)-P,P,P-triphenylphosphine imide
    • N-p-tolyltriphenylphosphinimine
    • NSC126620
    • N-triphenylphosphoranylidene-p-toluidine
    • N-Triphenylphosphoranyliden-p-toluidin
    • DTXSID10177838
    • P,P-Triphenyl-N-p-tolylphosphine imide
    • NS00027392
    • P,P,P-Triphenyl-N-p-tolylphosphine imide
    • (4-Methylphenyl)imino-tri(phenyl)-lambda5-phosphane
    • Phosphine imide, P,P,P-triphenyl-N-p-tolyl-
    • Phosphine imide,P,P-triphenyl-N-p-tolyl-
    • 2327-67-5
    • N-(Triphenylphosphoranylidene)-p-toluidine
    • NSC 126620
    • SCHEMBL11949261
    • NSC-126620
    • AKOS004904367
    • N1-(1,1,1-Triphenyl-lambda5-phosphanylidene)-4-methylaniline
    • Benzenamine, 4-methyl-N-(triphenylphosphoranylidene)-
    • LFAILBFSCZZJAD-UHFFFAOYSA-N
    • [(4-Methylphenyl)imino](triphenyl)phosphorane #
    • Inchi: InChI=1S/C25H22NP/c1-21-17-19-22(20-18-21)26-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3
    • Chiave InChI: LFAILBFSCZZJAD-UHFFFAOYSA-N
    • Sorrisi: CC1C=CC(N=P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 367.14916
  • Massa monoisotopica: 367.149
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 4
  • Complessità: 434
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12.4A^2
  • XLogP3: 6.8

Proprietà sperimentali

  • Densità: 1.06
  • Punto di ebollizione: 523.3°Cat760mmHg
  • Punto di infiammabilità: 270.3°C
  • Indice di rifrazione: 1.595
  • PSA: 12.36
  • LogP: 5.80420
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.